molecular formula C10H8O2S B8581596 5-Acetyl-benzo[b]thiophen-3-one

5-Acetyl-benzo[b]thiophen-3-one

Cat. No.: B8581596
M. Wt: 192.24 g/mol
InChI Key: PDLHYYZWHRCZAL-UHFFFAOYSA-N
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Description

5-Acetyl-benzo[b]thiophen-3-one is a useful research compound. Its molecular formula is C10H8O2S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

5-acetyl-1-benzothiophen-3-one

InChI

InChI=1S/C10H8O2S/c1-6(11)7-2-3-10-8(4-7)9(12)5-13-10/h2-4H,5H2,1H3

InChI Key

PDLHYYZWHRCZAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SCC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(4-Acetyl-phenylsulfanyl)-acetic acid (1.0 g, 4.8 mmol) is suspended in dichloroethane, under nitrogen at ambient temperature. To this is added thionyl chloride (0.694 ml, 9.6 mmol) followed immediately by 1 drop of DMF. After maintaining the reaction mixture at 50° C. for 30 min., the mixture became homogenous. After cooling to ambient temperature, nitrogen was bubbled into the mixture to remove any trace gasses (10 min.), then aluminum trichloride (1.9 g, 14.4 mmol) was added in 4 portions which caused the reaction temperature to raise to 40° C. After the reaction had cooled to ambient temperature (2 hr), the reaction mixture was poured into 200 mL of and ice/water mixture and extracted with dichloromethane (3×100 ml). The combined organic layers were washed with saturated bicarbonate solution, and brine, then dried over MgSO4, filtered and concentrated in vacuo to yield 5-acetyl-benzo[b]thiophen-3-one as a red brown solid (720 mg, 79%). This material was used without further purification. 1H NMR (250 MHz, CDCl3): δ 8.23 (d, 1H, J=2.1), 8.15 (dd, 1H, J=7.5,J=2.1), 7.48 (d, 1H, J=7.5), 3.83 (s, 2H), 2.56 (s, 3H). MS [EI+] 193 (M+H)+, [EI−] 191 (M−H)−.
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